Cas no 87539-19-3 (N-Methylspiperone)

N-Methylspiperone 化学的及び物理的性質
名前と識別子
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- SPIPERONE N-METHYL- HCL
- 8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- N-METHYL-8-[4-(4-FLUOROPHENYL)-4-OXOBUTYL]-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DECAN-4-ONE
- N-Methyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro-[4.5]decan-4-one hydrochloride
- N-Methylspiperone hydrochloride solid
- N-Methylspiperone
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- InChIKey: OGOQOKYYPNFSOL-UHFFFAOYSA-N
じっけんとくせい
- Solubility: 0.1 M HCl: soluble
N-Methylspiperone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M332175-10mg |
N-Methylspiperone |
87539-19-3 | 10mg |
$190.00 | 2023-05-17 | ||
TRC | M332175-5mg |
N-Methylspiperone |
87539-19-3 | 5mg |
$121.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-253121-5 mg |
N-Methylspiperone hydrochloride, |
87539-19-3 | 5mg |
¥827.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-253121-5mg |
N-Methylspiperone hydrochloride, |
87539-19-3 | 5mg |
¥827.00 | 2023-09-05 | ||
TRC | M332175-100mg |
N-Methylspiperone |
87539-19-3 | 100mg |
$ 1200.00 | 2023-09-07 |
N-Methylspiperone 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
N-Methylspiperoneに関する追加情報
N-Methylspiperone: A Comprehensive Overview
N-Methylspiperone, also known by its CAS number 87539-19-3, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique chemical structure and potential applications in drug development. In this article, we will delve into the properties, synthesis, and biological activities of N-Methylspiperone, while incorporating the latest research findings to provide a comprehensive understanding of this intriguing molecule.
The chemical structure of N-Methylspiperone is characterized by a spirocyclic framework, which consists of a piperidine ring fused with a benzene ring. This structural feature contributes to its distinctive pharmacological properties. Recent studies have highlighted the importance of such spirocyclic compounds in modulating receptor activity, particularly in the context of central nervous system (CNS) disorders. The N-methyl substituent further enhances the compound's lipophilicity, which is crucial for its ability to cross biological membranes and interact with target receptors.
One of the most notable aspects of N-Methylspiperone is its role as an antagonist at various serotonin receptor subtypes, including the 5-HT2A receptor. This activity has been extensively studied in preclinical models, where it has demonstrated potential as a therapeutic agent for conditions such as schizophrenia and anxiety disorders. Recent research has explored the compound's ability to modulate neuroplasticity and reduce inflammation in CNS-related pathologies, further underscoring its therapeutic potential.
In terms of synthesis, N-Methylspiperone can be prepared through a variety of routes, including Friedel-Crafts alkylation and nucleophilic substitution reactions. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for research purposes. The development of scalable synthetic protocols has also facilitated its use in preclinical studies, paving the way for potential clinical trials.
Beyond its pharmacological applications, N-Methylspiperone has also been investigated for its role in chemical biology and drug discovery. Its unique interaction profile with G-protein coupled receptors (GPCRs) has made it a valuable tool for studying receptor signaling pathways. Recent advancements in computational chemistry have enabled researchers to model the binding interactions of N-Methylspiperone with various receptor subtypes, providing insights into its mechanism of action.
From an industrial perspective, N-Methylspiperone is often used as an intermediate in the synthesis of more complex molecules with therapeutic potential. Its versatility as a building block in organic synthesis has led to its inclusion in numerous drug discovery pipelines. The compound's stability under various reaction conditions further enhances its utility in synthetic chemistry.
In conclusion, N-Methylspiperone (CAS No: 87539-19-3) is a multifaceted compound with significant implications for pharmacology and drug development. Its unique chemical structure, coupled with its receptor antagonist properties, positions it as a promising candidate for treating CNS disorders. As research continues to uncover new insights into its biological activities and synthetic capabilities, N-Methylspiperone remains at the forefront of scientific inquiry.
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